molecular formula C17H13Cl2NO2 B13989998 3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline CAS No. 83054-47-1

3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline

Katalognummer: B13989998
CAS-Nummer: 83054-47-1
Molekulargewicht: 334.2 g/mol
InChI-Schlüssel: FWINTUVAJYYJJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline is an organic compound with the molecular formula C17H13Cl2NO It is a derivative of aniline, characterized by the presence of two chlorine atoms and a methoxynaphthalene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline typically involves the reaction of 3,5-dichloroaniline with 4-methoxynaphthalen-1-ol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethylformamide. The reaction conditions often include heating the mixture to a temperature of around 100°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques to remove impurities and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Dichloroaniline: A simpler derivative with similar chemical properties.

    4-Methoxynaphthalen-1-ol: The precursor used in the synthesis of the compound.

    3,5-Dichloro-4-[(4-hydroxynaphthalen-1-yl)oxy]aniline: A closely related compound with a hydroxyl group instead of a methoxy group.

Uniqueness

3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline is unique due to the presence of both chlorine atoms and the methoxynaphthalene group, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

83054-47-1

Molekularformel

C17H13Cl2NO2

Molekulargewicht

334.2 g/mol

IUPAC-Name

3,5-dichloro-4-(4-methoxynaphthalen-1-yl)oxyaniline

InChI

InChI=1S/C17H13Cl2NO2/c1-21-15-6-7-16(12-5-3-2-4-11(12)15)22-17-13(18)8-10(20)9-14(17)19/h2-9H,20H2,1H3

InChI-Schlüssel

FWINTUVAJYYJJO-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C2=CC=CC=C21)OC3=C(C=C(C=C3Cl)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.